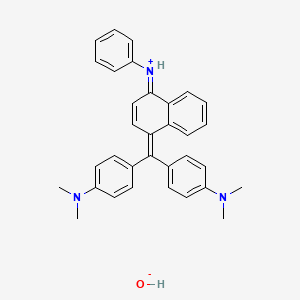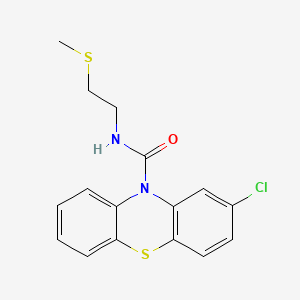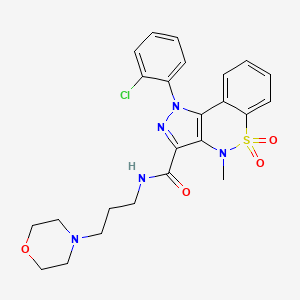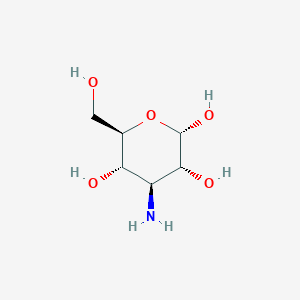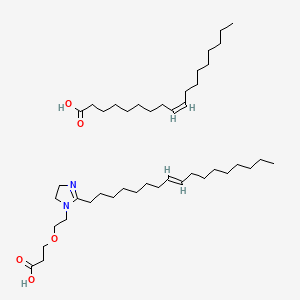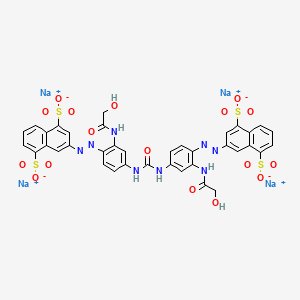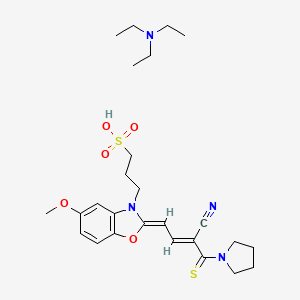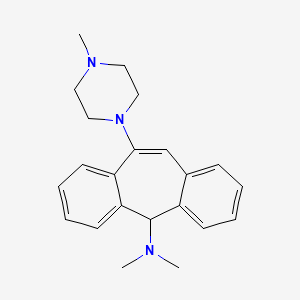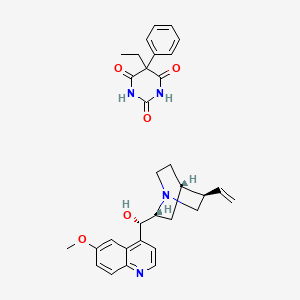
Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester is a complex organic compound with a molecular weight of 385.3939 daltons . This compound is characterized by its intricate structure, which includes a sulfonyl group, an ethyl ester, and a propylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonyl phenyl amine derivative, followed by the introduction of the propylamino group through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to various derivatives with different functional groups .
Scientific Research Applications
Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester include:
Acetic acid, phenyl ester: A simpler ester with different functional groups.
Acetic acid, 2-phenylethyl ester: Another ester with a phenylethyl group instead of a propylamino group
Uniqueness
The uniqueness of this compound lies in its complex structure, which imparts specific chemical properties and reactivity. This makes it valuable for specialized applications in scientific research and industry .
Properties
CAS No. |
81717-19-3 |
|---|---|
Molecular Formula |
C15H19N3O7S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 2-oxo-2-[4-[[2-oxo-2-(propylamino)acetyl]sulfamoyl]anilino]acetate |
InChI |
InChI=1S/C15H19N3O7S/c1-3-9-16-12(19)13(20)18-26(23,24)11-7-5-10(6-8-11)17-14(21)15(22)25-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,19)(H,17,21)(H,18,20) |
InChI Key |
MJLIWYGDRWAIBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


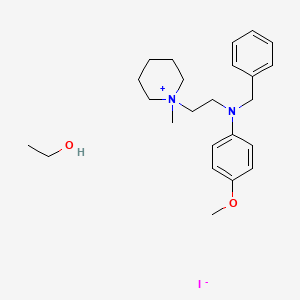
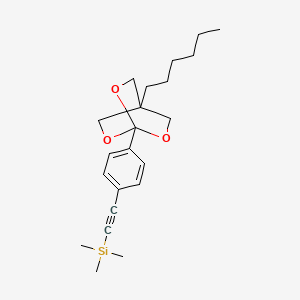

![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid;hydrate](/img/structure/B12730431.png)
